3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile
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Overview
Description
3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . This compound is an oxirane derivative, which means it contains an epoxide group, a three-membered cyclic ether. The presence of both ethyl and phenyl groups attached to the oxirane ring makes it a unique and versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile typically involves the reaction of 4-ethylbenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(4-methylphenyl)oxirane-2-carbonitrile
- 3-Propyl-3-(4-propylphenyl)oxirane-2-carbonitrile
- 3-Butyl-3-(4-butylphenyl)oxirane-2-carbonitrile
Uniqueness
3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile is unique due to the specific arrangement of ethyl and phenyl groups, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-3-10-5-7-11(8-6-10)13(4-2)12(9-14)15-13/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
POYRWLYNONPPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C(O2)C#N)CC |
Origin of Product |
United States |
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